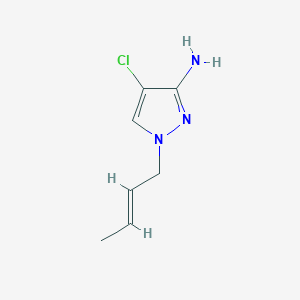

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

1-[(E)-but-2-enyl]-4-chloropyrazol-3-amine |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h2-3,5H,4H2,1H3,(H2,9,10)/b3-2+ |

InChI Key |

OZWMWXOYAWFAEH-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CN1C=C(C(=N1)N)Cl |

Canonical SMILES |

CC=CCN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with Dialkyl Maleates

Method:

A well-documented approach involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates to form a pyrazolidine intermediate, which is then oxidized and chlorinated to yield the chloropyrazole core.

- Hydrazine derivative: 3-hydrazinopyridine dihydrochloride.

- Reagent: Dialkyl maleate.

- Solvent: Organic solvents such as acetonitrile or DMF.

- Temperature: 25°C to 100°C for cyclization.

- Oxidant: Manganese(IV) oxide or sodium persulfate for oxidation.

- Chlorination: Performed using reagents like N-chlorosuccinimide or chlorine gas to introduce chlorine at the 4-position.

Outcome:

This method yields 3-chloro-1H-pyrazole derivatives with high regioselectivity and allows subsequent functionalization at the 3-position.

Direct Coupling Approach

Alternatively, direct coupling of 3-bromopyridine with 3-chloropyrazole can be employed, but this route is less favored due to the difficulty in preparing 3-chloropyrazole intermediates.

Functionalization at the 3-Position: Introduction of But-2-en-1-yl Group

Nucleophilic Substitution

The 3-position of the pyrazole can be alkylated via nucleophilic substitution of a suitable precursor, such as the corresponding pyrazole or its derivatives, with but-2-en-1-yl halides or organometallic reagents.

Cross-Coupling Reactions

Method:

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to attach the but-2-en-1-yl group to the pyrazole core.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

- Reagents: But-2-en-1-yl halides or boronic acids.

- Solvent: Toluene, DMF, or acetonitrile.

- Temperature: 80°C to 120°C.

Summary of Key Data and Reaction Pathway

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | 3-Hydrazinopyridine dihydrochloride | Dialkyl maleate | Reflux in acetonitrile | Pyrazolidine intermediate | Cyclization step |

| 2 | Pyrazolidine intermediate | Manganese(IV) oxide | Organic solvent, 60°C | Pyrazole derivative | Oxidation step |

| 3 | Pyrazole derivative | N-chlorosuccinimide | Room temp, inert solvent | 4-Chloro-pyrazole | Chlorination step |

| 4 | 4-Chloro-pyrazole | But-2-en-1-yl halide or organometallic | Cross-coupling conditions | 1-(But-2-en-1-yl)-pyrazole | Alkylation step |

Notable Research Findings and Patents

- The process described in US patent US9522900B2 involves cyclization of hydrazine derivatives with dialkyl maleates, followed by chlorination and oxidation, providing a versatile route to chloropyrazole derivatives with high regioselectivity and yields.

- Patent IL238044A discusses intermediates and methods for chlorinated pyrazole compounds, emphasizing purification and polymorph control, which are critical for pharmaceutical applications.

- Literature indicates that transition-metal catalyzed cross-coupling reactions are effective for attaching various alkyl groups, including but-2-en-1-yl, to the pyrazole core.

Chemical Reactions Analysis

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Aromatic substituents (e.g., bromobenzyl in ) increase molecular weight and may stabilize the compound via resonance effects, but reduce solubility in polar solvents .

Synthetic Approaches :

- Copper-catalyzed coupling (e.g., using cesium carbonate and cyclopropanamine, as in ) is a common method for introducing alkyl/aryl groups to pyrazole amines .

- Trifluoroacetic acid-mediated deprotection () is employed for tert-butyl carbamate removal in similar compounds .

Physicochemical and Safety Profiles :

- Hazard profiles : Pyrazole amines often exhibit toxicity (e.g., H301, H311, H331 hazard codes in ), suggesting stringent handling requirements for the target compound and its analogs .

- Melting points : Aromatic derivatives (e.g., 1-(3-bromobenzyl)-4-chloro-1H-pyrazol-3-amine in ) may have higher melting points due to crystalline packing, whereas alkenyl/alkyl analogs are likely liquids or low-melting solids .

Research Implications

- Material Science : Heterocyclic analogs (e.g., pyrazole-methyl derivatives in ) could serve as ligands in catalytic systems due to their nitrogen-rich structures .

Biological Activity

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique structure that includes a but-2-en-1-yl group and a chlorine atom at the 4-position of the pyrazole ring. With a molecular formula of CHClN and a molar mass of approximately 171.63 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and agricultural sciences due to its interesting biological properties and reactivity .

Biological Properties

Research indicates that 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine exhibits several biological activities, including:

Anticancer Activity :

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types. For instance, compounds with similar structures have demonstrated significant antiproliferation activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC values ranging from 2.43 to 14.65 μM . The mechanisms of action often involve interactions with microtubules, leading to apoptosis in cancer cells.

Enzyme Interaction :

The compound may interact with specific enzymes or receptors, affecting biological responses. Current research is focused on elucidating these pathways to understand its pharmacological potential better .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine imparts distinct chemical reactivity and biological properties compared to its analogs. The following table summarizes related compounds and their key features:

| Compound Name | Key Feature |

|---|---|

| 1-(Butan-2-YL)-4-bromo-1H-pyrazol-3-amino | Bromine instead of chlorine |

| 1-(Butan-2-YL)-4-fluoro-1H-pyrazol-3-amino | Fluorine instead of chlorine |

| 1-(Butan-2-YL)-4-iodo - 1H-pyrazol - 3-amino | Iodine instead of chlorine |

This table illustrates how variations in halogen substitution can influence the biological activity and efficacy of pyrazole derivatives .

Case Studies

A comprehensive study investigated the synthesis and biological evaluation of various pyrazole derivatives, including those structurally similar to 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine. The findings highlighted that certain derivatives exhibited potent growth inhibition against cancer cell lines, showcasing their potential as therapeutic agents .

Example Study: Microtubule Destabilization

In one study, three selected compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents. This effect was confirmed through apoptosis-inducing studies where morphological changes were observed at low concentrations (1.0 μM), along with increased caspase activity at higher concentrations (10.0 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.